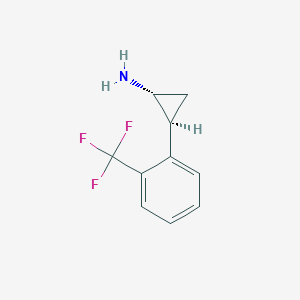
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the trifluoromethyl group and the cyclopropane ring imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of a trifluoromethyl-substituted phenyl compound with a cyclopropane precursor under specific conditions to form the cyclopropane ring. Subsequent amination using appropriate reagents yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an inhibitor of lysine-specific demethylase 1 (LSD1), the compound modulates the activity of this enzyme, which plays a role in epigenetic regulation . By inhibiting LSD1, the compound can affect gene expression and potentially exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
- (1R,2S)-2-(2,4-Difluorophenyl)cyclopropanamine
Uniqueness
The uniqueness of (1R,2S)-2-(2-(Trifluoromethyl)phenyl)cyclopropan-1-amine lies in the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for research and potential therapeutic applications, as it may exhibit different biological activities compared to similar compounds.
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1R,2S)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14/h1-4,7,9H,5,14H2/t7-,9+/m0/s1 |
InChI Key |
BLWIIBGLWOGEQG-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedioic acid, (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, bis[4-(ethenyloxy)butyl] ester](/img/structure/B12837714.png)

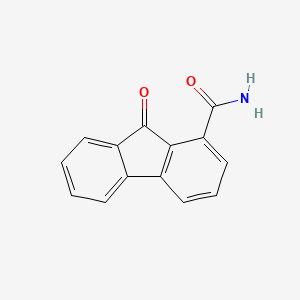
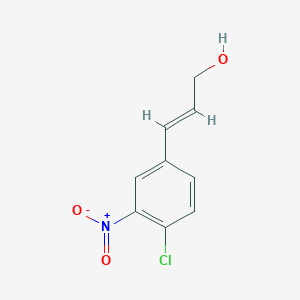
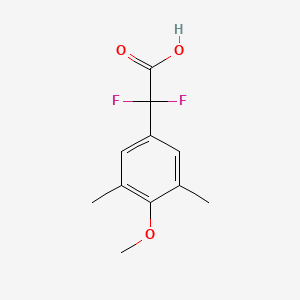
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(1-methylethenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837742.png)
![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)
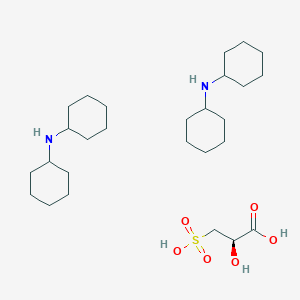
![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)
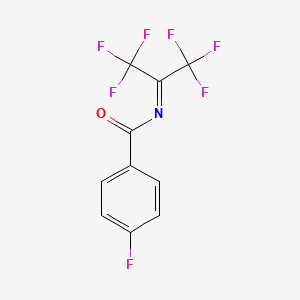

![4,6-Bis((R)-(2-methoxyphenyl)(phenyl)phosphaneyl)dibenzo[b,d]furan](/img/structure/B12837795.png)
